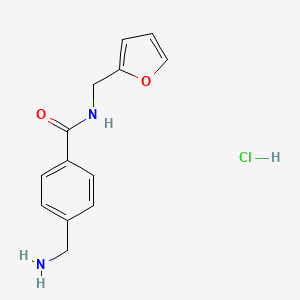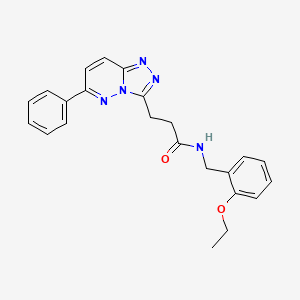
CHEMBL4580456
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-ethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality N-[(2-ethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-ethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Potenzial
CHEMBL4580456 hat vielversprechende Antikrebs-Eigenschaften gezeigt. Forscher haben seine Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brust-, Lungen- und Darmkrebs. Vorläufige Studien deuten darauf hin, dass es die Zellproliferation hemmt, Apoptose induziert und Tumorwachstumswege stört. Weitere Forschung ist erforderlich, um seine genauen Mechanismen und sein Potenzial als Antikrebs-Arzneimittelkandidat zu klären .
Neurologische Störungen
Die Struktur der Verbindung deutet auf mögliche Wechselwirkungen mit neuronalen Rezeptoren hin. Forscher haben seine Auswirkungen auf Neurotransmittersysteme untersucht, insbesondere im Zusammenhang mit neurodegenerativen Erkrankungen wie Alzheimer und Parkinson. Erste Ergebnisse zeigen, dass this compound bestimmte Rezeptoren moduliert, was Auswirkungen auf den Neuro-Schutz und die kognitive Funktion haben könnte .
Kardiovaskuläre Anwendungen
This compound wurde auf seine kardiovaskulären Wirkungen untersucht. Es scheint den Gefäßtonus und die Endothelfunktion zu beeinflussen. Einige Studien deuten auf vasodilatorische Eigenschaften hin, die für Erkrankungen wie Bluthochdruck oder ischämische Herzkrankheit relevant sein könnten. Es sind jedoch strengere Studien erforderlich, um diese Wirkungen zu bestätigen und potenzielle therapeutische Anwendungen zu untersuchen .
Entzündungshemmende Aktivität
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. Forscher haben das entzündungshemmende Potenzial von this compound untersucht. Es scheint entzündungshemmende Pfade zu modulieren, darunter die Zytokinproduktion und die NF-κB-Signalgebung. Diese Ergebnisse lassen die Möglichkeit aufkommen, es als entzündungshemmendes Mittel zu verwenden, obwohl klinische Studien erforderlich sind, um seine Wirksamkeit zu validieren .
Stoffwechselstörungen
Angesichts seiner strukturellen Merkmale kann this compound Stoffwechselwege beeinflussen. Studien haben seine Auswirkungen auf den Glukosestoffwechsel, die Lipidregulation und die Insulinempfindlichkeit untersucht. Forscher spekulieren, dass es für die Behandlung von Erkrankungen wie Typ-2-Diabetes oder dem metabolischen Syndrom relevant sein könnte. Es sind jedoch umfassendere Untersuchungen erforderlich, um seinen therapeutischen Wert zu ermitteln .
Antimikrobielle Eigenschaften
This compound zeigt interessante antimikrobielle Aktivität. In-vitro-Studien haben hemmende Wirkungen gegen bestimmte Bakterienstämme und Pilze gezeigt. Forscher untersuchen sein Potenzial als neuartiges antimikrobielles Mittel, insbesondere im Zusammenhang mit resistenten Krankheitserregern. Klinische Studien werden seine praktische Nützlichkeit bestimmen .
Arzneimittel-Abgabesysteme
Die einzigartige Struktur der Verbindung macht sie zu einem attraktiven Kandidaten für Arzneimittel-Abgabesysteme. Forscher haben ihren Einsatz als Träger für die gezielte Medikamentenverabreichung untersucht, insbesondere in der Krebstherapie. Durch die Anbindung von therapeutischen Nutzlasten an this compound kann die Arzneimittelspezifität erhöht und die Nebenwirkungen verringert werden .
Weitere Anwendungen
Über die genannten Bereiche hinaus rechtfertigen die vielfältigen Eigenschaften von this compound weitere Untersuchungen. Forscher erforschen weiterhin sein Potenzial in Bereichen wie Wundheilung, Geweberegeneration und sogar als fluoreszierende Sonde für Bildgebungsstudien .
Eigenschaften
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-2-30-20-11-7-6-10-18(20)16-24-23(29)15-14-22-26-25-21-13-12-19(27-28(21)22)17-8-4-3-5-9-17/h3-13H,2,14-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLQAZXWLNOECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


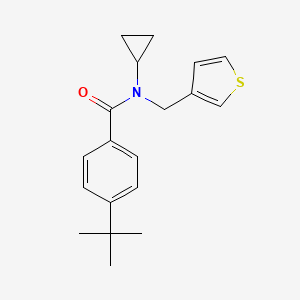
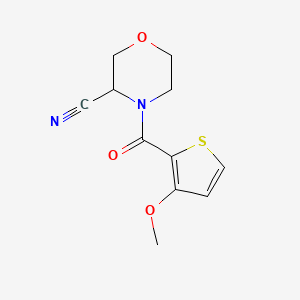
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2432643.png)
![N-(Cyclopropylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2432646.png)


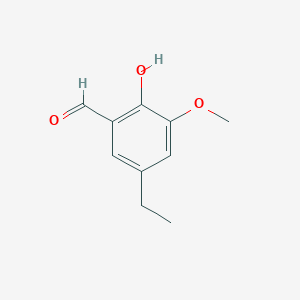

![3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2432656.png)
![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2432657.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2432660.png)
